
Tricyclodecenyl acetate-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclodecenyl acetate-13C2 is a stable isotope-labeled compound, specifically a 13C-labeled version of tricyclodecenyl acetate. This compound is used primarily in research settings, particularly in studies involving stable isotope tracing and quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tricyclodecenyl acetate-13C2 typically involves the reaction of dicyclopentadiene with acetic acid in the presence of a catalyst such as triflic acid. The reaction mixture is then distilled in the presence of a base to isolate the ester . This method is practical and economical, allowing for the production of high-purity this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the efficient production of the compound. The use of triflic acid as a catalyst and a base for neutralization during distillation is crucial for obtaining a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclodecenyl acetate-13C2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield this compound oxide, while reduction may produce this compound alcohol .
Wissenschaftliche Forschungsanwendungen
Tricyclodecenyl acetate-13C2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the biochemical pathways and mechanisms in living organisms.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.
Industry: Applied in the production of fragrances and flavors due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of tricyclodecenyl acetate-13C2 involves its incorporation into molecules as a stable isotope. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and study design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclodecenyl acetate: The non-labeled version of the compound.
Tricyclodecenyl propionate: Another ester derivative of tricyclodecenyl.
Tricyclodecenyl butyrate: A similar compound with a different ester group.
Uniqueness
Tricyclodecenyl acetate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. This labeling allows for precise tracking and quantitation in various studies, setting it apart from its non-labeled counterparts .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/i1+1,7+1 |
InChI-Schlüssel |
RGVQNSFGUOIKFF-SPBYTNOZSA-N |
Isomerische SMILES |
[13CH3][13C](=O)OC1CC2CC1C3C2C=CC3 |
Kanonische SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


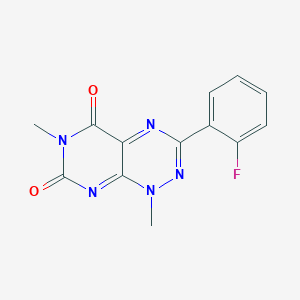

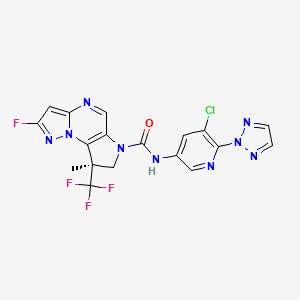
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
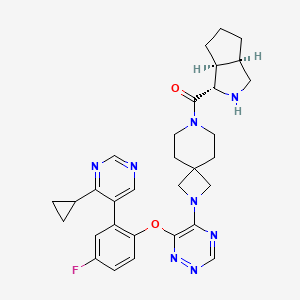
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
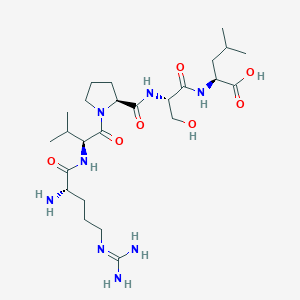
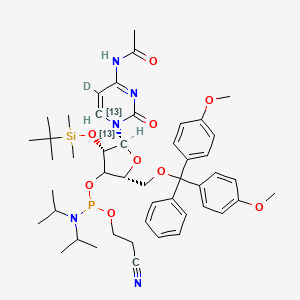
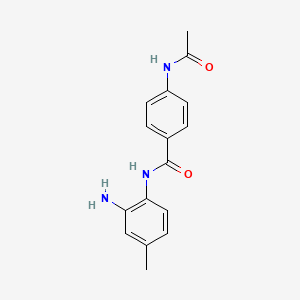

![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)

